molecular formula C7H5F4NO2S B13548442 2-Fluoro-3-(trifluoromethyl)benzenesulfonamide

2-Fluoro-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13548442
M. Wt: 243.18 g/mol
InChI Key: ZNVRBJRGHZOTHC-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5F4NO2S It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves the introduction of fluorine and trifluoromethyl groups onto a benzenesulfonamide backbone. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzenesulfonamide, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H5F4NO2S

Molecular Weight

243.18 g/mol

IUPAC Name

2-fluoro-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H5F4NO2S/c8-6-4(7(9,10)11)2-1-3-5(6)15(12,13)14/h1-3H,(H2,12,13,14)

InChI Key

ZNVRBJRGHZOTHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)F)C(F)(F)F

Origin of Product

United States

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